4-Ethoxythiochromen-2-one
CAS No.: 186135-54-6
Cat. No.: VC20928378
Molecular Formula: C11H10O2S
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186135-54-6 |
|---|---|
| Molecular Formula | C11H10O2S |
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | 4-ethoxythiochromen-2-one |
| Standard InChI | InChI=1S/C11H10O2S/c1-2-13-9-7-11(12)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
| Standard InChI Key | SVKPIFMIARNQQZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=O)SC2=CC=CC=C21 |
| Canonical SMILES | CCOC1=CC(=O)SC2=CC=CC=C21 |
Introduction
Chemical Identity and Basic Properties
4-Ethoxythiochromen-2-one is a sulfur-containing heterocyclic compound belonging to the thiochromenone class. It features a thiochromen-2-one core structure with an ethoxy group at the 4-position.
Identification Parameters
Physicochemical Properties
The physicochemical properties of 4-Ethoxythiochromen-2-one are crucial for understanding its behavior in various chemical environments and potential applications.
Physical Properties
Structural Characteristics
4-Ethoxythiochromen-2-one consists of a fused ring system with a benzene ring fused to a thiopyrone ring. The presence of both oxygen and sulfur heteroatoms contributes to its unique chemical properties.
Key Structural Features
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Fused benzothiopyrone system (thiochromenone core)
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Ethoxy substituent at the 4-position
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Carbonyl group at the 2-position
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Sulfur atom in the heterocyclic ring
Comparative Structure Analysis
The structure of 4-Ethoxythiochromen-2-one can be compared with related compounds to better understand its characteristics:
| Compound | Core Structure | Key Difference |
|---|---|---|
| 4-Ethoxythiochromen-2-one | Thiochromenone | Reference compound |
| 4-Ethoxy-2H-chromen-2-one | Chromenone | Contains oxygen instead of sulfur in the heterocyclic ring |
| 4-Hydroxy-2H-thiochromen-2-one | Thiochromenone | Contains hydroxyl instead of ethoxy at position 4 |
| 2-Aryl-4H-thiochromen-4-one | Thiochromenone | Carbonyl at position 4 instead of position 2 |
Rhodium-Catalyzed Approach
Another potential route is based on rhodium-catalyzed alkyne hydroacylation followed by thio-conjugate addition:
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β-tert-butylthio-substituted aldehydes combined with appropriate alkynes
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Rhodium catalysis to form β'-thio-substituted-enones
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Intramolecular S-conjugate addition
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Selective oxidation to form the thiochromen-2-one structure
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Ethoxylation at the 4-position
This approach is derived from research on the synthesis of related thiochroman-4-ones .
Spectroscopic Characteristics
Predicted IR Spectroscopic Features
Predicted NMR Features
Based on the structure and comparison with related compounds, the following NMR signals would be expected:
¹H NMR (predicted)
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Ethoxy group: triplet (CH₃) at δ ~1.4-1.6 ppm and quartet (CH₂) at δ ~4.0-4.5 ppm
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C-3 proton: singlet at δ ~7.0-7.3 ppm
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Aromatic protons: multiplets at δ ~7.3-8.5 ppm
¹³C NMR (predicted)
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Carbonyl carbon: δ ~180 ppm
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Quaternary carbons of the heterocyclic ring: δ ~150-160 ppm
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Aromatic carbons: δ ~120-140 ppm
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Ethoxy carbons: δ ~14-16 ppm (CH₃) and δ ~65-70 ppm (CH₂)
Chemical Reactivity
The reactivity of 4-Ethoxythiochromen-2-one can be predicted based on the functional groups present and the behavior of related compounds.
Key Reactive Sites
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Carbonyl group: Susceptible to nucleophilic attack
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Ethoxy group: Potential site for cleavage under acidic conditions
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C=C double bond: Potential site for addition reactions
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Sulfur atom: Potential site for oxidation
Predicted Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Oxidation | H₂O₂ or m-CPBA | Sulfoxide or sulfone derivatives |
| Reduction | NaBH₄ | 2-Hydroxythiochromane derivatives |
| Nucleophilic substitution | R-NH₂, heat | 4-amino substituted derivatives |
| Electrophilic aromatic substitution | HNO₃/H₂SO₄ | Nitrated derivatives |
Comparative Analysis
To better understand the properties of 4-Ethoxythiochromen-2-one, a comparison with related compounds is valuable.
| Compound | Molecular Weight | Structural Difference | Notable Properties |
|---|---|---|---|
| 4-Ethoxythiochromen-2-one | 206.26 | Reference compound | Predicted: lipophilic, potential biological activity |
| 4-Ethoxy-2H-chromen-2-one | 190.20 | O instead of S | More stable to oxidation, different electronic properties |
| 4-Hydroxy-2H-thiochromen-2-one | 178.21 | OH instead of OEt | Higher polarity, hydrogen bond donor |
| 2-Aryl-4H-thiochromen-4-one | Varies by aryl group | Different position of carbonyl | Different reactivity pattern, more extensively studied |
Current Research Status
The research on 4-Ethoxythiochromen-2-one appears to be limited compared to other heterocyclic compounds. Most research focuses on:
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Synthetic methodology development for thiochromenones in general
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Biological activity studies of related compounds
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Applications in pharmaceutical development Further research specifically targeting 4-Ethoxythiochromen-2-one would be valuable to fully understand its properties and potential applications.
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